![molecular formula C8H9ClN4 B3050105 5-氯-2,3-二甲基吡唑并[1,5-a]嘧啶-7-胺 CAS No. 2369-79-1](/img/structure/B3050105.png)

5-氯-2,3-二甲基吡唑并[1,5-a]嘧啶-7-胺

描述

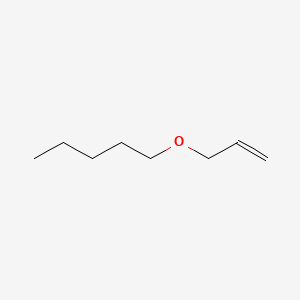

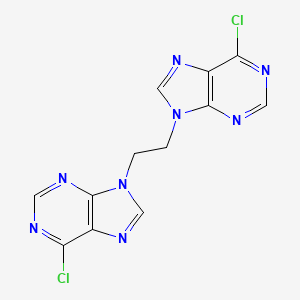

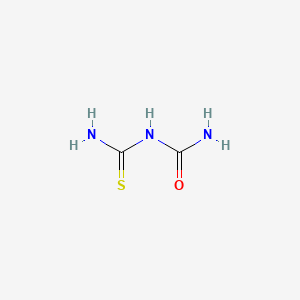

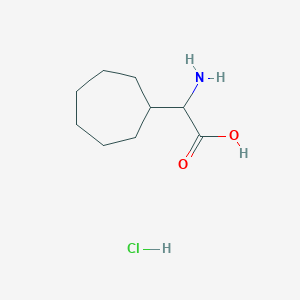

“5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a type of pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are an enormous family of N-heterocyclic compounds that possess a high impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis

The structure of 5-dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one has been determined by X-ray crystallography . The compound crystallizes in the space group P −1 with two molecules in the asymmetric unit solvated with one molecule of the acetic acid . In the crystal, molecules A and B are linked into R 2 2 (9) hydrogen bonded rings and these rings form chains parallel to [101] .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines involve various steps including condensation, cyclization, elimination, and acylation . These reactions are crucial for the synthesis and functionalization of diverse pyrazolo[1,5-a]pyrimidines .科学研究应用

合成和药用方面

吡唑并[1,5-a]嘧啶骨架是药物发现中一种重要的杂环,展示了广泛的药用特性,如抗癌、中枢神经系统药物、抗感染、抗炎和放射诊断。这类化合物因其构效关系(SAR)研究而备受关注,导致针对不同疾病靶点的各种类药物候选物的开发。用于吡唑并[1,5-a]嘧啶衍生物的合成策略已被广泛概述,为药用化学家在开发潜在的候选药物中进一步开发奠定了基础 (Cherukupalli 等人,2017)。

合成中的杂环催化剂

吡喃嘧啶骨架的合成与吡唑并[1,5-a]嘧啶密切相关,涉及杂化催化剂的应用,如有机催化剂、金属催化剂和绿色溶剂。这篇综述重点介绍了合成途径和这些催化剂在创建广泛的吡喃嘧啶衍生物中的应用,展示了这类化合物的广泛合成适用性 (Parmar 等人,2023)。

区域定向和选择性

关于由氨基吡唑和 1,3-双亲电试剂合成吡唑并[1,5-a]嘧啶中的区域定向和区域选择性的综述提供了对与这些化合物的结构存在相关的挑战和争议的见解。了解区域定向对于合成高度特异性和靶向治疗剂至关重要 (Mohamed 和 Mahmoud,2019)。

生物学意义和光学传感器

嘧啶衍生物,包括吡唑并[1,5-a]嘧啶在内的更广泛家族的一部分,已被确定为具有广泛生物和医药应用的精细传感材料。这些衍生物形成配位键和氢键的能力使其适合作为传感探针,展示了这类化合物超越传统治疗用途的多功能性 (Jindal 和 Kaur,2021)。

抗癌应用

吡唑啉衍生物与吡唑并[1,5-a]嘧啶共享相似的杂环骨架,表现出广泛的生物活性,包括抗癌特性。这些化合物一直是广泛研究的主题,突出了它们在开发新的抗癌剂中的重要性。对吡唑啉衍生物的综述强调了这些化合物在癌症治疗中的持续兴趣和潜力 (Ray 等人,2022)。

未来方向

The future directions in the research of pyrazolo[1,5-a]pyrimidines include the development of new synthetic routes and the exploration of their potential applications in medicinal chemistry and material science . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

作用机制

Target of Action

Similar compounds, such as pyrazolo[1,5-a]pyrimidine derivatives, have been reported to have a high impact in medicinal chemistry .

Mode of Action

It’s worth noting that pyrazolo[1,5-a]pyrimidine derivatives have been found to exhibit significant enzymatic inhibitory activity .

Biochemical Pathways

Related compounds have been noted for their significant photophysical properties, suggesting potential interactions with light-sensitive biochemical pathways .

Result of Action

Related compounds have shown significant inhibitory activity, suggesting potential therapeutic applications .

属性

IUPAC Name |

5-chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN4/c1-4-5(2)12-13-7(10)3-6(9)11-8(4)13/h3H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGRJCUVPNQLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2N=C(C=C(N2N=C1C)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857172 | |

| Record name | 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2369-79-1 | |

| Record name | 5-Chloro-2,3-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Glycine, N-[2-(dodecylamino)ethyl]-](/img/structure/B3050033.png)

![2-[(2S)-2-(pyridin-3-yl)piperidin-1-yl]ethanol](/img/structure/B3050036.png)